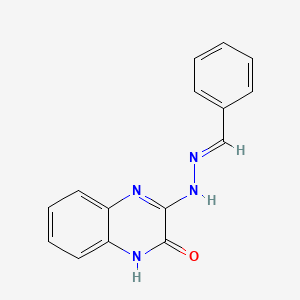
(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C15H12N4O and its molecular weight is 264.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, antimicrobial properties, and other biological effects of this compound, drawing from various research studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 3-hydrazino-1H-quinoxalin-2-one with an appropriate aromatic aldehyde. The general reaction can be summarized as follows:
This reaction is usually carried out in an alcoholic solvent under reflux conditions, leading to the formation of the desired hydrazone derivative with good yields.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of quinoxaline derivatives, including this compound. The compound has shown promising activity against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | Moderate |
| Escherichia coli | 25 µg/mL | Moderate |
| Candida albicans | 15 µg/mL | Moderate |
| Pseudomonas aeruginosa | 30 µg/mL | Low |
Studies indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while showing lower efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa .
The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The presence of the hydrazine moiety is thought to enhance its ability to penetrate bacterial cell walls, leading to increased efficacy against certain pathogens .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been reported to exhibit anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models .
Case Studies
A notable study evaluated the compound's effectiveness in a murine model of infection. Mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent .
Another investigation focused on its anti-inflammatory properties in vitro, where it was shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory activity .
Propriétés
IUPAC Name |
3-[(2E)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15-14(17-12-8-4-5-9-13(12)18-15)19-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,19)(H,18,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPBBSWHJSMDG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














